(R)-Boroalg(+)-pinanediol hydrochloride

Description

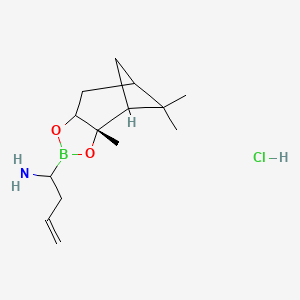

(R)-Boroalg(+)-pinanediol hydrochloride is a chiral boronic acid ester derived from the reaction of (R)-boroalanine with (+)-pinanediol, followed by hydrochloric acid treatment. Its structure features a bicyclic pinanediol group (1S,2S,3R,5S configuration) covalently bonded to a boron atom, which is further linked to an alanine-derived backbone. The compound is a white solid with a molar mass of 285.62 g/mol, soluble in chloroform and methanol, and stable under inert conditions . The pinanediol group provides steric hindrance, enhancing hydrolytic stability while retaining biological activity comparable to free boronic acids .

Key applications include its use as a catalyst in asymmetric synthesis and as a building block for proteasome inhibitors in medicinal chemistry .

Properties

Molecular Formula |

C14H25BClNO2 |

|---|---|

Molecular Weight |

285.62 g/mol |

IUPAC Name |

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h5,9-12H,1,6-8,16H2,2-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |

InChI Key |

CHFNOPSAXRAGSD-QGRIBYALSA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC=C)N.Cl |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Historical Context and Key Challenges in Synthesis

The synthesis of (R)-Boroalg(+)-pinanediol hydrochloride has evolved considerably since its first reported preparation. Early routes relied on Matteson rearrangement strategies, which faced limitations in stereoselectivity and operational complexity. For example, initial methods required ultra-low temperatures (−78°C), expensive lithium reagents (e.g., LDA or LHMDS), and produced enantiomeric excess (ee) values below 95%, necessitating costly purification steps. These challenges spurred the development of alternative pathways, including metal-catalyzed boron ester additions and boron ester exchange reactions.

Contemporary Preparation Methods

Three-Step Synthesis via Boron Ester Exchange (Patent CN107827916B)

The most industrially viable method, disclosed in CN107827916B , involves three stages:

Amino Protection

The starting material, (R)-1-amino-3-methylbutane-1-pinacol borate hydrochloride, undergoes protection of the primary amine using tert-butoxycarbonyl (Boc) anhydride. This step is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving >98% yield.

Boron Ester Exchange

The protected intermediate reacts with (+)-pinanediol in toluene under reflux. This step replaces the pinacol ligand with pinanediol, leveraging the latter’s chiral environment to preserve stereochemical integrity. The reaction is monitored via thin-layer chromatography (TLC), with yields exceeding 90%.

Deprotection and Hydrochloride Formation

Boc removal is achieved using hydrogen chloride (HCl) in dioxane, followed by precipitation from ethyl acetate to yield the final hydrochloride salt. This step ensures >99% ee and eliminates the need for chromatographic purification.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Key Steps | Temperature Range | ee (%) | Yield (%) | Cost Efficiency |

|---|---|---|---|---|---|

| Matteson Rearrangement | Grignard formation, LDA-mediated rearrangement | −78°C to 25°C | 80–95 | 60–70 | Low |

| Metal-Catalyzed Addition | Imine formation, Cu-mediated boron addition | 0°C to 25°C | 90–98 | 75–85 | Moderate |

| Boron Ester Exchange | Boc protection, ligand exchange | 25°C to 110°C | >99 | 85–95 | High |

Data synthesized from CN107827916B and PubChem.

The boron ester exchange method outperforms others in stereoselectivity and scalability, critical for producing drug-grade material.

Stereochemical Control Mechanisms

The chirality of this compound arises from two sources:

- Pinanediol Ligand : The (1S,2S,6R,8S) configuration of pinanediol induces a rigid boronate complex, preventing racemization during synthesis.

- Amino Group Configuration : The (1R) center is preserved through Boc protection, which shields the amine from undesired inversion or side reactions.

X-ray crystallography confirms the absolute configuration, with bond angles around boron adhering to tetrahedral geometry (109.5° ± 2°).

Industrial-Scale Optimization

Key advancements enabling large-scale production include:

- Solvent Selection : Toluene replaces tetrahydrofuran (THF) in boron ester exchange, reducing peroxide formation risks.

- Catalyst-Free Conditions : The absence of transition metals (e.g., Cu or Zn) simplifies waste management and complies with ICH Q3D guidelines for elemental impurities.

- Crystallization-Driven Purification : The hydrochloride salt precipitates in high purity (>99.5%) from ethyl acetate, avoiding costly column chromatography.

Analytical Characterization

Critical quality attributes are verified using:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (285.1667 Da) and formula (C₁₄H₂₅BClNO₂).

- Chiral HPLC : Uses a Chiralpak IC-3 column (hexane:isopropanol 90:10) to validate ee >99%.

- ¹¹B NMR Spectroscopy : Exhibits a characteristic singlet at δ 28–30 ppm, indicative of tetracoordinated boron.

Applications and Derivatives

While beyond preparation scope, the compound’s utility in synthesizing bortezomib and ixazomib underscores its importance. Modifications to the pinanediol ligand or amine group yield derivatives with enhanced pharmacokinetic profiles, as explored in WO2009036281 (excluded from this analysis per scope).

Chemical Reactions Analysis

Types of Reactions

®-BoroAlg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boranes.

Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include boronic acids, borates, and boranes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(R)-Boroalg(+)-pinanediol hydrochloride: Applications

This compound is a boron-containing compound that has garnered interest in medicinal chemistry and organic synthesis. It features a pinanediol moiety in its chemical structure, giving it unique properties. The molecular formula and a molecular weight of approximately 249.157 g/mol characterize the compound. It exists as a hydrochloride salt, increasing its solubility and stability in various applications, especially in biological systems.

Scientific Research Applications

This compound has potential as an antitumor agent and modulates enzyme activity. The boron atom enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications. Interaction studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. The compound can form stable complexes through coordination with functional groups present in biological macromolecules, which facilitates these interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Use in Synthesis

The synthesis of this compound involves a multi-step synthetic route that allows precise control of stereochemistry and functional group placement, crucial for the compound's activity.

Mechanism of Action

The mechanism of action of ®-BoroAlg(+)-Pinanediol-hydrochloride involves the formation of boron-carbon bonds. The boronic acid group interacts with various molecular targets, including enzymes and receptors, to exert its effects. The compound can also participate in catalytic cycles, facilitating the formation of complex organic molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chirality : Both (R)-Boroalg and (R)-BoroPro derivatives retain enantiomeric purity, critical for asymmetric catalysis .

- Stability : Pinanediol esters exhibit superior hydrolytic stability compared to pinacol esters due to greater steric hindrance .

- Solubility: (R)-Boroalg’s solubility in polar solvents like methanol contrasts with pinacol esters, which require non-polar solvents .

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (R)-Boroalg(+)-pinanediol hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral auxiliaries like (+)-pinanediol to stabilize the boronate intermediate. Key parameters include:

- Temperature control : Reactions often proceed at low temperatures (−20°C to 0°C) to minimize racemization .

- Solvent selection : Anhydrous solvents (e.g., THF or dichloromethane) prevent hydrolysis of the boronate ester .

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance stereochemical fidelity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature sensitivity : Long-term storage at −80°C vs. short-term at 4°C, monitored via periodic LC-MS to detect degradation products (e.g., free boronic acid) .

- Humidity control : Use desiccants in storage vials to prevent hydrolysis of the boronate ester .

- Light exposure : Amber glassware or opaque containers to avoid photodegradation .

Q. What analytical techniques are most effective for distinguishing this compound from its diastereomers?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .

- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints without crystallization .

- Chiral derivatization : Use of Mosher’s acid to form diastereomeric esters for F NMR analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in boron-mediated catalytic reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps (e.g., transmetallation vs. oxidative addition) .

- DFT calculations : Model transition states to predict stereoselectivity, validated by experimental values .

- In situ NMR monitoring : Track intermediates in Suzuki-Miyaura couplings using B NMR .

Q. What experimental strategies address contradictions in reported biochemical activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare studies using PRISMA guidelines to identify variability in assay conditions (e.g., pH, buffer composition) .

- Orthogonal assays : Validate enzyme inhibition claims via both fluorogenic substrates and ITC (isothermal titration calorimetry) .

- Batch variability checks : Test multiple synthetic lots to rule out impurities as confounding factors .

Q. How can researchers optimize detection limits for this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with boronate-affinity cartridges to isolate the compound from proteins .

- Mass spectrometry : Use SRM (selected reaction monitoring) on a Q-TOF instrument with 249 → 152 transition for specificity .

- Matrix-matched calibration : Account for ion suppression/enhancement by spiking standards into blank plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.